molecular formula C10H10N2OS B592981 3-(4-Methylthiazol-2-ylamino)phenol CAS No. 1843-19-2

3-(4-Methylthiazol-2-ylamino)phenol

Cat. No.: B592981
CAS No.: 1843-19-2
M. Wt: 206.263
InChI Key: TZYAWYDZCZEFPX-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The systematic nomenclature of 3-(4-Methylthiazol-2-ylamino)phenol follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex heterocyclic structure. The compound name indicates the presence of a phenol ring substituted at the meta position with an amino group that is further connected to a 4-methylthiazole ring system. Alternative nomenclature systems have designated this molecule as 3-((4-Methylthiazol-2-yl)amino)phenol, which emphasizes the thiazole substituent attachment to the amino functionality.

From a chemical classification perspective, this compound belongs to the broader category of thiazole derivatives, specifically falling under the subcategory of aminothiazoles. The presence of both nitrogen and sulfur heteroatoms within the five-membered thiazole ring, combined with the phenolic hydroxyl group, places this compound at the intersection of multiple chemical classes. The molecule exhibits characteristics of both aromatic amines and phenolic compounds, making it a versatile building block for further synthetic elaboration.

The structural arrangement features a thiazole ring where the nitrogen atom at position 1 and sulfur atom at position 3 create a unique electronic environment. The methyl substitution at the 4-position of the thiazole ring introduces steric and electronic effects that influence the overall reactivity profile of the molecule. The amino linkage connecting the thiazole system to the phenol ring creates an extended conjugated system that affects both the physical and chemical properties of the compound.

Chemical Abstract Service Registry and Identification Parameters

The definitive identification of this compound relies on several standardized chemical identification parameters that provide unambiguous characterization of the molecular structure. These parameters serve as universal identifiers within chemical databases and regulatory frameworks worldwide.

Parameter Value Source
Chemical Abstract Service Number 1843-19-2
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.26 daltons
Simplified Molecular Input Line Entry System OC1=CC=CC(NC2=NC(C)=CS2)=C1

The Chemical Abstract Service registry number 1843-19-2 serves as the primary unique identifier for this compound within the global chemical literature and regulatory databases. This designation ensures consistent identification across different nomenclature systems and prevents confusion with structurally similar compounds. The molecular formula C₁₀H₁₀N₂OS indicates the presence of ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, providing the fundamental atomic composition.

The molecular weight of 206.26 daltons reflects the sum of atomic masses within the molecular structure, a critical parameter for analytical chemistry applications and stoichiometric calculations. The Simplified Molecular Input Line Entry System notation provides a standardized method for representing the molecular structure in computer-readable format, facilitating database searches and computational analysis.

Properties

CAS No.

1843-19-2

Molecular Formula

C10H10N2OS

Molecular Weight

206.263

IUPAC Name

3-[(4-methyl-1,3-thiazol-2-yl)amino]phenol

InChI

InChI=1S/C10H10N2OS/c1-7-6-14-10(11-7)12-8-3-2-4-9(13)5-8/h2-6,13H,1H3,(H,11,12)

InChI Key

TZYAWYDZCZEFPX-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC2=CC(=CC=C2)O

Synonyms

3-(4-METHYLTHIAZOL-2-YLAMINO)PHENOL

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Selected Thiazole Derivatives
Compound Name Thiazole Substituent Phenol Position Additional Functional Groups Reference ID
3-(4-Methylthiazol-2-ylamino)phenol 4-Methyl Meta (3-) None N/A
4-{[4-(4-Chlorophenyl)-thiazol-2-yl]amino}phenol 4-(4-Chlorophenyl) Para (4-) Chlorophenyl
3-{[4-(2-Pyridinyl)-thiazol-2-yl]amino}phenol 4-(2-Pyridinyl) Meta (3-) Pyridine ring
Methyl 3-((4-(4-chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoate 4-(4-Chlorophenyl) N/A Ester, phenylamino
3-(4-(2-Methyl-4-oxoquinazolin-3-yl)phenylamino)propanenitrile derivatives Thiazole fused with quinazolinone Varies Quinazolinone core

Physicochemical Properties

  • Lipophilicity: The methyl group in this compound enhances lipophilicity compared to the more polar pyridinyl () or chlorophenyl () substituents.
  • Solubility : The pyridinyl-substituted analogue () may exhibit pH-dependent solubility due to the basic nitrogen, while the para-chlorophenyl derivative () is less soluble in aqueous media due to its hydrophobic nature.

Crystallographic and Structural Insights

  • Thiazole-Benzothiazole Hybrids : highlights a pyrazoline-benzothiazole derivative with a methoxy group, demonstrating how fused aromatic systems (e.g., benzothiazole) enhance stacking interactions in crystal lattices .
  • Hydrogen Bonding: The meta-substituted phenol in this compound may form intramolecular hydrogen bonds with the thiazole nitrogen, stabilizing its conformation.

Q & A

Q. How does the compound’s stability vary under physiological conditions?

  • Methodology :
  • Simulated biological fluids : Incubate in PBS (pH 7.4), gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C, followed by LC-MS quantification of degradation .
  • Metabolite identification : Use liver microsome assays to detect phase I/II metabolites .

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